molecular formula C26H27NO9 B589759 4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- CAS No. 1042999-77-8

4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)-

Cat. No.: B589759
CAS No.: 1042999-77-8
M. Wt: 497.5
InChI Key: IJZBRUAYYUKOIJ-IFUMAMBISA-N
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Description

4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- is a fluorogenic substrate commonly used in biochemical assays. This compound is particularly valuable for its ability to release a fluorescent signal upon enzymatic cleavage, making it a useful tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylumbelliferone and 2-acetamido-2-deoxy-D-glucose.

    Protection and Activation: The hydroxyl groups of the glucose derivative are protected using p-methoxybenzylidene to form the 4,6-O-(p-methoxyphenylmethylene) derivative.

    Glycosylation: The protected glucose derivative is then glycosylated with 4-methylumbelliferone under acidic conditions to form the desired compound.

    Deprotection: The final step involves the removal of the protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used.

    Optimization: Reaction conditions are optimized for higher yields and purity.

    Purification: The compound is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- undergoes several types of chemical reactions:

    Hydrolysis: Enzymatic hydrolysis by β-hexosaminidases releases 4-methylumbelliferone, which is fluorescent.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group.

Common Reagents and Conditions

    Enzymatic Hydrolysis: β-Hexosaminidases are commonly used for hydrolysis under physiological conditions (pH 7.4, 37°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

Major Products

    Hydrolysis: The major product is 4-methylumbelliferone, which is fluorescent.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- is widely used in scientific research, including:

    Biochemistry: Used as a substrate in enzyme assays to measure β-hexosaminidase activity.

    Medical Research: Helps in diagnosing lysosomal storage disorders such as Tay-Sachs disease by quantifying enzyme activity in patient samples.

    Cell Biology: Utilized in fluorescence microscopy to study cellular processes.

    Pharmaceutical Industry: Employed in drug discovery and development to screen for enzyme inhibitors.

Mechanism of Action

The compound acts as a substrate for β-hexosaminidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is the active site of β-hexosaminidases, and the pathway involves the hydrolysis of the glycosidic bond.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl β-D-glucopyranoside: Another fluorogenic substrate used for β-glucosidase assays.

    4-Methylumbelliferyl α-D-galactopyranoside: Used for α-galactosidase activity measurement.

    4-Methylumbelliferyl β-D-galactopyranoside: Utilized in β-galactosidase assays.

Uniqueness

4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- is unique due to its specific use in β-hexosaminidase assays. Its structure allows for the selective measurement of this enzyme’s activity, making it invaluable in diagnosing lysosomal storage disorders.

Properties

IUPAC Name

N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-2-(4-methoxyphenyl)-6-(4-methyl-2-oxochromen-7-yl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO9/c1-13-10-21(29)34-19-11-17(8-9-18(13)19)33-26-22(27-14(2)28)23(30)24-20(35-26)12-32-25(36-24)15-4-6-16(31-3)7-5-15/h4-11,20,22-26,30H,12H2,1-3H3,(H,27,28)/t20-,22-,23-,24+,25?,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZBRUAYYUKOIJ-IFUMAMBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=C(C=C5)OC)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)COC(O4)C5=CC=C(C=C5)OC)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858111
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042999-77-8
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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